molecular formula C4F12N2NiO8S4 B3177701 Nickel bis(trifluoromethylsulfonyl)imide CAS No. 207861-63-0

Nickel bis(trifluoromethylsulfonyl)imide

Cat. No.: B3177701
CAS No.: 207861-63-0
M. Wt: 619 g/mol
InChI Key: VFUSIQAHVPEYFD-UHFFFAOYSA-N
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Description

Nickel bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C4F12N2NiO8S4. It is known for its applications in surface treatment, synthesis, and catalysis. This compound is also utilized as an ionic liquid in various chemical processes .

Scientific Research Applications

Nickel bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:

Safety and Hazards

Nickel bis(trifluoromethylsulfonyl)imide may cause cancer and severe skin burns and eye damage . It may also cause an allergic skin reaction . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and use only under a chemical fume hood .

Future Directions

Nickel bis(trifluoromethylsulfonyl)imide has potential applications in the field of energy storage. It has been reviewed for its role in improving the electrochemical activity of lithium-ion batteries . Its high dissociation and conductivity make it a promising candidate for enhancing the properties of lithium-ion batteries .

Biochemical Analysis

Biochemical Properties

Nickel bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a catalyst in several biochemical processes, facilitating the conversion of substrates into products. It interacts with enzymes such as oxidoreductases and transferases, enhancing their catalytic efficiency. The nature of these interactions involves the coordination of the nickel ion with the active sites of the enzymes, leading to increased reaction rates and improved product yields .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. This compound can induce oxidative stress in cells, resulting in the activation of stress response pathways. Additionally, it has been observed to alter the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under inert atmospheric conditions and at low temperatures (2-8°C) . Prolonged exposure to environmental factors such as light and moisture can lead to its degradation. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance metabolic activity and improve physiological functions. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been identified, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as dehydrogenases and kinases, leading to changes in the production and utilization of metabolic intermediates. Additionally, it can affect the levels of metabolites involved in energy production, biosynthesis, and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, affinity for transporters, and cellular uptake mechanisms. Accumulation of this compound in specific tissues can lead to localized effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it influences energy production and metabolic processes. Its subcellular distribution is essential for understanding its role in cellular physiology and pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nickel bis(trifluoromethylsulfonyl)imide typically involves the reaction of nickel salts with bis(trifluoromethylsulfonyl)imide anions. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: Nickel bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel complexes with different functional groups .

Comparison with Similar Compounds

Nickel bis(trifluoromethylsulfonyl)imide is unique compared to other similar compounds due to its high stability and low toxicity. Similar compounds include:

  • Nickel bis(trifluoromethanesulfonyl)imide
  • Nickel bis(trifluoromethanesulfonimide)
  • Bis[bis(trifluoromethylsulfonyl)amino]nickel(II)

These compounds share similar chemical properties but may differ in their reactivity and specific applications. This compound stands out due to its versatility and effectiveness in various chemical processes .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;nickel(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUSIQAHVPEYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F12N2NiO8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201103287
Record name Nickel bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207861-63-0
Record name Nickel bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207861-63-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nickel bis(trifluoromethylsulfonyl)imide
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Nickel bis(trifluoromethylsulfonyl)imide
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Nickel bis(trifluoromethylsulfonyl)imide

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